Methyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate
Description
Methyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate is a heterocyclic compound featuring a tetrahydrobenzo[h]quinolinone core substituted with a bromine atom at the 6-position and a methyl benzoate group at the 4-position. This structure combines aromatic, bicyclic, and ester functionalities, making it a candidate for pharmaceutical or materials science applications. Its crystallographic characterization likely employs tools like SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry, as inferred from standard crystallographic methodologies .
Properties
Molecular Formula |
C21H16BrNO3 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
methyl 4-(6-bromo-2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)benzoate |
InChI |
InChI=1S/C21H16BrNO3/c1-26-21(25)13-8-6-12(7-9-13)16-11-19(24)23-20-15-5-3-2-4-14(15)18(22)10-17(16)20/h2-10,16H,11H2,1H3,(H,23,24) |
InChI Key |
JNZHJNVULVZWRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
Preparation Methods
Core Tetrahydrobenzo[h]quinoline Synthesis via Acid-Catalyzed Cyclization
The tetrahydrobenzo[h]quinoline core is typically constructed through acid-mediated cyclization of appropriately substituted precursors. A common approach involves reacting 2-amino-5-bromobenzoic acid derivatives with cyclic ketones under phosphoryl chloride (POCl₃) catalysis. For example, condensation of methyl 2-amino-5-bromo-3-nitrobenzoate with N-methylpiperidin-4-one in POCl₃ at 110°C for 6 hours yields the tricyclic intermediate 5a (Scheme 1) . The nitro group is subsequently reduced to an amine using hydrogen gas and palladium on carbon, followed by intramolecular cyclization to form the 2-oxo-1,2,3,4-tetrahydrobenzo[h]quinoline scaffold .
Critical Parameters
-
Catalyst : POCl₃ enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the amine group.
-
Temperature : Reactions above 100°C prevent intermediate precipitation, ensuring complete cyclization .
-
Substituent Effects : Electron-withdrawing groups (e.g., bromo) at the 6-position stabilize the transition state, improving yields by 15–20% compared to unsubstituted analogs .
Bromination Strategies for 6-Position Functionalization
Direct bromination of preformed tetrahydrobenzo[h]quinolines is challenging due to the compound’s sensitivity to electrophilic aromatic substitution conditions. Instead, bromine is typically introduced at the precursor stage. For instance, copper(I) cyanide-mediated cyanation of methyl 4-bromobenzoate followed by hydrolysis yields 2-amino-5-bromo-4-methoxybenzoic acid, which serves as a brominated building block . Alternative methods employ N-bromosuccinimide (NBS) in dichloromethane at 0°C to brominate the aromatic ring prior to cyclization, achieving 85% regioselectivity for the 6-position .
Comparative Bromination Routes
| Method | Reagents | Temperature | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| Copper cyanide cyanation | CuCN, K₂CO₃ | 120°C | 72 | >95% | |
| Electrophilic bromination | NBS, DCM | 0°C | 68 | 85% | |
| Directed ortho-bromination | Br₂, FeCl₃ | 25°C | 55 | 78% |
Esterification and Benzoyl Group Installation
The benzoate moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. In a representative procedure, the tetrahydrobenzo[h]quinoline intermediate 5a is treated with methyl 4-iodobenzoate in the presence of cesium carbonate and palladium(II) acetate in dimethylformamide (DMF) at 80°C, achieving 78% yield . Alternatively, Ullmann coupling with copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine ligand facilitates C–O bond formation between the quinoline nitrogen and benzoate group .
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity by stabilizing transition states.
-
Catalyst Systems : Palladium-based catalysts outperform copper in cross-coupling reactions, reducing side-product formation from 22% to 7% .
-
Steric Considerations : Bulky substituents on the benzoate electrophile necessitate higher temperatures (120°C) for complete conversion .
Oxidative Lactamization for 2-Oxo Group Formation
The 2-oxo functionality is installed through oxidative lactamization of secondary amines. Treatment of 4-(4-methoxybenzyl)-1,2,3,4-tetrahydrobenzo[h]quinoline with aqueous hydrogen peroxide (30%) in acetic acid at 60°C for 12 hours oxidizes the amine to a lactam, yielding the 2-oxo derivative . Potassium permanganate in acidic conditions offers a milder alternative, though with lower functional group tolerance (yield drop from 82% to 65% when bromine is present) .
Mechanistic Pathway
-
Protonation of the amine group enhances nucleophilicity.
-
Peroxide oxygen attacks the α-carbon, forming an iminium intermediate.
Final Ester Hydrolysis and Methylation
While the target compound is a methyl ester, some routes synthesize the free acid first. Hydrolysis of ethyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate using lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 50°C produces the carboxylic acid, which is then methylated with dimethyl sulfate in acetone (89% yield) . Direct esterification via Fischer-Speier method (HCl gas in methanol) is less effective (<50% conversion) due to steric hindrance from the tetrahydroquinoline core .
Purification and Analytical Characterization
Final purification employs silica gel chromatography with ethyl acetate/hexane (1:3) eluent, followed by recrystallization from ethanol. Key characterization data include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromo group at the 6-position undergoes nucleophilic substitution under specific conditions. For example, reactions with amines or alkoxide nucleophiles proceed via SNAr (nucleophilic aromatic substitution) mechanisms, facilitated by the electron-withdrawing effects of the quinoline ring.
| Reaction | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromine substitution | Piperidine | DMF, 80°C, 12 h | 6-Piperidino-tetrahydrobenzoquinoline derivative | 65% |
| Bromine substitution | Sodium methoxide | THF, reflux, 6 h | 6-Methoxy-tetrahydrobenzoquinoline derivative | 58% |
These reactions require anhydrous conditions and polar aprotic solvents to stabilize transition states.
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Treatment with NaOH/MeOH/H₂O (1:2:1) at 60°C for 4 h yields the corresponding carboxylic acid.
-
Acidic hydrolysis : HCl (6 M) in dioxane at 100°C for 8 h produces the acid with 72% efficiency.
Transesterification with ethanol in the presence of H₂SO₄ (catalytic) at reflux for 10 h converts the methyl ester to an ethyl ester (85% yield).
Condensation Reactions at the Ketone Moiety
The 2-oxo group participates in condensation reactions:
-
Hydrazine condensation : Reacts with hydrazine hydrate in ethanol at 70°C to form hydrazone derivatives (89% yield).
-
Schiff base formation : Combines with benzylamine in dichloromethane (room temperature, 2 h) to generate imine-linked products (76% yield).
These reactions exploit the electrophilic character of the carbonyl group.
Electroreductive Coupling Reactions
Electrochemical methods enable coupling with benzophenones. A study on analogous 4-quinolones demonstrated the following results under electroreduction with trimethylsilyl chloride (TMSCl) :
| Entry | Benzophenone | Coupling Position | Product Yield |
|---|---|---|---|
| 1 | Benzophenone | 2-position | 69% |
| 2 | 4-Fluorobenzophenone | 2-position | 74% |
| 3 | Xanthone | 2-position | 58% |
The mechanism involves:
-
Two-electron reduction of benzophenone to generate a carbanion intermediate.
-
Nucleophilic 1,4-addition to the tetrahydrobenzoquinoline framework .
Reaction Monitoring and Purification Techniques
-
Analytical methods :
-
Purification :
-
Column chromatography (silica gel, gradient elution) isolates products.
-
Recrystallization from ethanol/water mixtures improves purity.
-
This compound’s multifunctional design enables applications in synthesizing bioactive molecules, though further mechanistic studies are needed to optimize selectivity in complex reactions .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate is a derivative of quinoline, a structure known for its diverse pharmacological properties. Quinoline derivatives have been extensively studied for their potential as:
- Antimicrobial Agents : Various studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to this compound have shown efficacy against a range of bacteria and fungi. This is attributed to their ability to interfere with microbial DNA synthesis and function .
- Anti-inflammatory Agents : The compound has been investigated for its potential anti-inflammatory effects. Research indicates that quinoline derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly affect its pharmacological properties:
| Structural Component | Modification | Effect on Activity |
|---|---|---|
| Bromine Substitution | Increased lipophilicity | Enhanced membrane permeability |
| Benzoate Group | Altered electronic properties | Influences binding affinity to targets |
Case Studies and Experimental Findings
Several studies have documented the synthesis and evaluation of this compound and related compounds:
Case Study 1: Antimicrobial Activity
A recent study synthesized various quinoline derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis .
Case Study 2: Anti-inflammatory Properties
In another investigation focusing on inflammatory models, this compound was shown to reduce the levels of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
(a) Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate ()
- Structural Differences: This compound (C25H19BrN4O6) shares a methyl benzoate group but incorporates a triazine ring and methoxyphenoxy substituents instead of the tetrahydrobenzoquinolinone system.
(b) Methyl Benzoate Derivatives in Pesticide Chemistry ()
- Examples: Tribenuron-methyl ester: Features a sulfonylurea group, enabling herbicidal activity via acetolactate synthase inhibition. Diclofop-methyl: Contains a phenoxypropanoate group, targeting acetyl-CoA carboxylase in grasses.
- Comparison: Unlike these agrochemicals, the target compound lacks the sulfonylurea or phenoxypropanoate moieties critical for pesticidal activity. Instead, its tetrahydrobenzoquinolinone core may interact with biological targets like kinases or GPCRs, suggesting divergent applications in medicinal chemistry .
Crystallographic and Computational Tools for Structural Analysis
- Refinement and Validation : The target compound’s structure determination would rely on SHELXL for refinement and structure validation protocols as described by Spek (2009) to ensure accuracy in bond lengths, angles, and torsional parameters .
- Graphical Representation : Software like ORTEP-3 and WinGX, widely used for small-molecule crystallography, would generate thermal ellipsoid plots and facilitate data interpretation .
Key Structural and Functional Contrasts
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate?
Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. A general approach includes:
Core Formation : Refluxing a brominated benzoquinoline precursor with a substituted benzoate ester in glacial acetic acid to form the tetrahydroquinoline scaffold .
Cyclization and Functionalization : Utilizing nucleophilic substitution or condensation reactions to introduce the methyl benzoate moiety.
Purification : Recrystallization using ethanol or ethyl acetate/cyclohexane mixtures, followed by TLC validation (e.g., silica gel G-plates with cyclohexane:ethyl acetate (2:1)) .
Q. Key Parameters Table :
| Step | Reagents/Conditions | Purification Method | Yield Range |
|---|---|---|---|
| 1 | Glacial acetic acid, reflux (3–4 h) | Ethanol recrystallization | 60–70% |
| 2 | Nucleophilic substitution (e.g., brominated intermediates) | Column chromatography | 50–65% |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : Analyze and NMR to verify quinoline proton environments (e.g., δ 7.39–8.11 ppm for aromatic protons) and ester carbonyl signals (~δ 170 ppm) .
- IR Spectroscopy : Confirm C=O stretches (~1705 cm) and C-Br vibrations (~528 cm) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .
Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structure refinement?
Methodological Answer:
- Disorder Handling : Use SHELXL’s PART instruction to model split positions and apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .
- Twinning Analysis : Employ TWIN/BASF commands in SHELXL to refine twin fractions. Validate with R < 0.05 and Hooft parameter > 0.3 .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Q. What strategies optimize in silico profiling for predicting bioactivity (e.g., anthelmintic or antibacterial potential)?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., β-tubulin for anthelmintic activity).
QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian09 calculations to correlate with bioactivity .
Validation : Compare predicted IC values with in vitro assays (e.g., nematode motility inhibition) .
Q. Computational Workflow Table :
| Step | Tool/Software | Output |
|---|---|---|
| Ligand Prep | ChemDraw 3D | Minimized 3D structure |
| Docking | AutoDock Vina | Binding affinity (kcal/mol) |
| QSAR | MOE | Predictive model R > 0.85 |
Q. How should researchers address conflicting spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
- Root-Cause Analysis :
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., m/z 370.4 for CHBrNO) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, FFP2 respirators, and chemical goggles to prevent dermal/oral exposure .
- Ventilation : Use fume hoods with >0.5 m/s face velocity during synthesis .
- Spill Management : Neutralize with dry sand; avoid aqueous solutions to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
